Silafluofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNBECUCCGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057924 | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105024-66-6 | |
| Record name | Silafluofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105024-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silafluofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILAFLUOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SX221ILG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Structure Research of Silafluofen
Pioneering Synthetic Pathways for Silafluofen
The synthesis of this compound is a multi-step process that has been explored through various approaches, emphasizing the introduction of the organosilicon moiety.
A key aspect in the synthesis of this compound is the strategic introduction of the silicon atom. This organosilicon incorporation distinguishes it from conventional carbon-based pyrethroids. One reported synthetic route involves a multi-step reaction sequence, including the addition of 4-ethoxyphenyldimethylsilane. wikipedia.org Another demonstrated method utilizes a platinum-catalyzed coupling reaction between a hydrosilane and an iodoalkane, successfully applied to the synthesis of this compound. nih.govresearchgate.netrsc.org The incorporation of silicon is a deliberate structural modification aimed at overcoming limitations observed in earlier insecticide classes. mdpi.comnih.govnih.govresearchgate.netjst.go.jpjst.go.jp
Sila-substitution, the replacement of a carbon atom with a silicon atom, is a core technique in the synthesis of this compound and its analogs. This approach emerged during the development of pyrethroid insecticides as a means to modify their properties. mdpi.comnih.govresearchgate.netjst.go.jpjst.go.jp this compound was specifically designed by substituting a quaternary carbon atom in the structure of etofenprox (B1671711) (a non-ester pyrethroid) with a silicon atom. jst.go.jpjst.go.jpjst.go.jpnih.gov This sila-substitution contributes to the compound's unique characteristics, including altered chemical stability and reduced fish toxicity compared to some traditional pyrethroids. mdpi.comnih.govresearchgate.netjst.go.jpjst.go.jp
Organosilicon Incorporation Strategies
Structural Design Principles and Analogous Compounds
The structural design of this compound was guided by the aim of developing an insecticide with improved properties. This involved significant deviations from the typical pyrethroid structure.
Unlike many early synthetic pyrethroids that feature a cyclopropane (B1198618) ring and an ester linkage, this compound is characterized by the absence of both the cyclopropane carboxylic acid moiety and the ester functional group. jst.go.jpjst.go.jpjst.go.jpnih.govresearchgate.net It is considered a non-ester pyrethroid, structurally related to etofenprox, where the ester linkage is replaced by an ether linkage (which is further modified in this compound). jst.go.jpjst.go.jpjst.go.jpnih.gov The structural evolution leading to this compound involved opening the cyclopropane ring and replacing the ester with an ether linkage, followed by the critical sila-substitution. jst.go.jpjst.go.jpjst.go.jp
The presence of a fluorine atom is another deliberate feature of the this compound structure. jst.go.jpjst.go.jpwikipedia.org The introduction of fluorine atoms into organic molecules is a common strategy in the design of agrochemicals and pharmaceuticals to modulate their biological activity, metabolic stability, and physical properties. scispace.comnih.govacs.org In the case of this compound, a fluorine atom was strategically placed at the 4-position of one of the phenyl rings, a modification reportedly inspired by the structure of cyfluthrin, another synthetic pyrethroid. jst.go.jpjst.go.jp
Modification of the Cyclopropane Ring and Ester Linkage
Computational Chemistry Approaches in this compound Synthesis
Computational chemistry plays an increasingly important role in modern chemical synthesis, including the design and understanding of reaction pathways for complex molecules like this compound. While specific detailed studies solely focused on computational approaches for this compound synthesis were not extensively detailed in the search results, one study mentioned the use of computational methods to investigate the electronic properties and structures of iron complexes that serve as catalysts in a this compound synthesis route involving alkene hydrosilylation. nih.govresearchgate.net This indicates that computational tools are employed to gain insights into catalytic mechanisms and potentially optimize reaction conditions in the context of this compound synthesis. More generally, computational chemistry is utilized to rationalize reaction outcomes, predict the behavior of new systems, and inform synthetic design in natural product synthesis and other complex molecule constructions. thieme-connect.comrsc.org
Molecular Modeling and Simulation in Synthesis Optimization
Molecular modeling and simulation play a valuable role in the optimization of chemical synthesis by providing insights into reaction mechanisms, transition states, and catalyst behavior that can be challenging to obtain experimentally. These computational techniques, which include methods such as Density Functional Theory (DFT) and molecular dynamics simulations, allow researchers to explore potential reaction pathways, predict the feasibility of transformations, and understand the factors influencing reaction efficiency and selectivity. smu.edursc.orgscielo.org.mxsolubilityofthings.comrsc.orgresearchoutreach.orgmdpi.commdpi.comnih.gov
In the context of this compound synthesis, computational methods have been applied to study the catalysts used in key synthetic steps. One notable example involves the investigation of phosphinite-iminopyridine iron complexes employed as catalysts for the chemoselective alkene hydrosilylation reaction, a route successfully applied to the synthesis of this compound. nih.gov Computational studies focused on understanding the electronic properties and structures of these iron catalysts. nih.gov By analyzing these properties computationally, researchers can gain a deeper understanding of how the catalyst interacts with the reactants and influences the reaction pathway. smu.edursc.orgmdpi.com
While detailed data tables specifically outlining the optimization of this compound synthesis parameters solely through molecular modeling were not extensively found in the consulted literature, the application of computational methods to study the catalysts provides crucial data for optimizing the catalytic process. Such studies typically involve calculating parameters like activation energies, reaction intermediates, and transition state geometries, which are critical for understanding the reaction mechanism and identifying ways to improve catalyst activity and selectivity. smu.edursc.orgmdpi.com
Elucidating Silafluofen S Mechanisms of Action
Neurophysiological Targets and Modulatory Effects
The primary neurophysiological target of silafluofen in insects is the voltage-gated sodium channel. nih.gov These channels are crucial for the generation and propagation of action potentials in nerve cells. wikipedia.orgmdpi.com By modulating the function of these channels, this compound disrupts normal nerve signaling, leading to hyperexcitation, paralysis, and ultimately death in susceptible insects. mdpi.com
Sodium Channel Interaction Dynamics
This compound, like other pyrethroids, exerts its effects by interacting with voltage-gated sodium channels, preventing their normal closure after activation. wikipedia.org This leads to a prolonged influx of sodium ions into the nerve cell, resulting in an extended depolarization of the axonal membrane. wikipedia.org The sustained depolarization disrupts the rapid kinetic transitions between the open, closed, and inactivated states of the sodium channel that are essential for proper nerve function. nih.gov This persistent activation and inhibited inactivation cause repetitive firing of neurons or a complete block of nerve impulse transmission, leading to the observed toxic effects. mdpi.com Studies involving molecular modeling and mutational analysis of insect sodium channels have identified specific receptor sites where pyrethroids bind, influencing channel gating. mdpi.com
Comparative Analysis with Classical Pyrethroid Mechanisms
Classical pyrethroids are well-established sodium channel modulators, primarily acting by prolonging the open state of these channels. wikipedia.orgnih.gov This interaction disrupts the rapid repolarization of the nerve membrane necessary for the transmission of nerve impulses, leading to hyperexcitation and paralysis, often referred to as "knockdown." wikipedia.orgmdpi.com While this compound shares this core mechanism of sodium channel modulation with classical pyrethroids, its unique silicon-containing structure contributes to differences in properties such as stability and toxicity profiles. wikipedia.orgnih.gov Unlike many conventional pyrethroids that are highly toxic to fish, this compound exhibits significantly lower fish toxicity. nih.gov This difference is attributed, in part, to its distinct chemical structure which influences its interaction with biological systems. nih.gov Furthermore, while pyrethroids are typically known for their rapid knockdown effect via contact, this compound is noted for acting effectively through both contact and ingestion, suggesting potential differences in uptake, translocation, or target interaction dynamics compared to some classical pyrethroids. nih.govresearchgate.net
Behavioral Mechanisms: Contact and Ingestion Modes
This compound demonstrates efficacy through both contact and ingestion by insects. nih.govresearchgate.net This dual mode of entry contributes to its effectiveness in various application scenarios, such as soil treatments and wood preservation, where insects may encounter the compound through direct contact with treated surfaces or by consuming treated material. wikipedia.org
Research on Repellency Phenomena
Research indicates that this compound can also exhibit repellent properties against certain insects. For instance, studies on Formosan subterranean termites (Coptotermes formosanus) have shown that while lower concentrations of this compound may not cause significant mortality upon contact, they can still reduce tunneling activity, suggesting a repellent effect. hawaii.edu At a concentration of 10 ppm in sand, termites showed minimal tunneling, indicating repellency at this level. hawaii.edu Higher concentrations were required to achieve significant mortality and prevent tunneling. hawaii.edu This repellent behavior can contribute to preventing insects from infesting treated areas.
Molecular Interactions with Insect Proteins
Ligand-Protein Binding Affinity Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound to various insect proteins. For example, research screening pesticides against desert locusts (Schistocerca gregaria and Locusta migratoria) indicated that this compound showed notable binding interactions with studied macromolecules. biorxiv.orgresearchgate.net Specifically, this compound demonstrated high binding affinity with fatty acid binding proteins from both L. migratoria and S. gregaria. biorxiv.orgresearchgate.net
Interactive Table: Binding Affinity of this compound to Locust Fatty Acid Binding Proteins
| Protein Source | Binding Affinity (kcal/mol) |
| Locusta migratoria | -50.41 |
| Schistocerca gregaria | -48.73 |
Identification of Specific Insect Target Proteins (e.g., Lipid-Binding Proteins, Fatty Acid-Binding Proteins, Odorant Binding Proteins)
Recent research utilizing computational approaches, such as molecular docking, has provided insights into the potential interactions of this compound with various insect proteins vital for their survival and function. Studies focusing on notorious insect pests like the desert locust species Schistocerca gregaria and Locusta migratoria have explored the binding affinities of commonly used pesticides, including this compound, to key insect proteins biorxiv.orgresearchgate.netresearchgate.net.
Detailed research findings suggest that this compound exhibits significant binding interactions with specific lipid-binding proteins (LBPs) and fatty acid-binding proteins (FABPs) in these locust species. Molecular docking studies have shown this compound demonstrating high binding affinity with L. migratoria fatty acid binding protein and S. gregaria fatty-acid binding protein biorxiv.org. These proteins play vital roles in fatty acid transport and metabolism, which are crucial for insect survival and physiological processes, including flight muscle function biorxiv.org.
While this compound showed strong affinity for FABPs, other pesticides evaluated in similar studies demonstrated higher binding energies with Odorant Binding Proteins (OBPs). For instance, diafenthiuron (B39198) showed a higher binding energy with L. migratoria odorant binding proteins compared to this compound biorxiv.org. OBPs are essential chemosensory proteins found in insect olfactory systems, responsible for binding and transporting odorants to receptors, playing a critical role in host location and survival biorxiv.orgfrontiersin.org. Although this compound's affinity for OBPs might be lower than for FABPs, the potential for interaction with these proteins, which are involved in chemical message transmission, cannot be entirely ruled out and warrants further investigation biorxiv.orgfrontiersin.org.
The binding affinities observed in computational studies highlight the potential of this compound to interfere with the normal functions of LBPs and FABPs in insects. These interactions could disrupt essential lipid metabolic processes, potentially contributing to the insecticidal effects of this compound biorxiv.orgnih.gov.
The following table summarizes some of the detailed research findings regarding this compound's binding interactions with specific insect proteins:
| Insect Species | Protein Type | Binding Energy (kcal/mol) | Reference |
| Locusta migratoria | Fatty acid binding protein | -50.41 | biorxiv.org |
| Schistocerca gregaria | Fatty-acid binding protein | -48.73 | biorxiv.org |
| Locusta migratoria | Odorant binding protein | -53.85 (Diafenthiuron) | biorxiv.org |
| Schistocerca gregaria | Lipid binding protein | -38.20 (Biphenthrin) | biorxiv.org |
Structure Activity Relationship Sar Studies of Silafluofen and Its Analogues
Silicon Atom Incorporation and its Impact on Biological Efficacy
A defining characteristic of silafluofen is the presence of a silicon atom within its structure, specifically as a dimethylsilane (B7800572) derivative. nih.govebi.ac.uk This incorporation of silicon in place of a carbon atom represents a bioisosteric replacement that significantly impacts the compound's biological efficacy and environmental profile. wikipedia.orgscribd.comchembites.orgcambridgemedchemconsulting.com The idea of introducing a silicon atom into the pyrethroid structure emerged during the development of pyrethroid insecticides as a way to overcome some of the limitations of conventional compounds, such as high fish toxicity and chemical instability. nih.govresearchgate.net this compound, with its silicon atom, exhibits lower fish toxicity and enhanced stability under sunlight, in soil, and in alkaline environments compared to some conventional pyrethroids. nih.govwikipedia.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and helps identify the key structural features that contribute to efficacy. QSAR studies can help reduce the time and cost associated with discovering new chemical structures with potential insecticidal activity. tandfonline.com While general QSAR studies on insecticides and their aquatic toxicity have been conducted, specific detailed QSAR modeling focused solely on this compound and its silicon-containing analogues to precisely quantify the impact of silicon incorporation on biological efficacy is a complex area of research. tandfonline.comresearchgate.net These models often involve various molecular descriptors that account for structural, electronic, and physicochemical properties. researchgate.net
Bioisosteric Carbon-Silicon Switch Investigations
The replacement of a carbon atom with a silicon atom, known as a carbon-silicon switch or sila-substitution, is a key bioisosteric strategy explored in the development of this compound. wikipedia.orgscribd.comchembites.orgcambridgemedchemconsulting.com this compound is considered an organosilicon analogue of the pyrethroid insecticide etofenprox (B1671711), where a carbon center has been replaced by silicon. wikipedia.orgscribd.com This bioisosteric replacement can lead to changes in the physical and biological properties of the molecule. chembites.org While silicon and carbon are in the same group in the periodic table, there are notable differences in their properties, such as atomic size, electronegativity, and the nature of the bonds they form. These differences can influence the molecule's lipophilicity, electronic distribution, and interaction with biological targets. Studies have shown that silicon derivatives can exhibit enhanced biological activities and improved pharmacological profiles compared to their carbon counterparts in some cases. researchgate.net The carbon-silicon switch in this compound is believed to contribute to its distinct properties, including its insecticidal potency and reduced fish toxicity. nih.govresearchgate.net
Functional Group Modifications and Activity Modulation
Modifications to the functional groups present in the this compound structure can also modulate its insecticidal activity and specificity. The this compound molecule contains various functional groups, including an ethoxyphenyl group, a phenoxyphenyl group, and a propyl chain attached to the silicon atom. nih.govwikipedia.org Altering these groups can impact the compound's interaction with its target site, its metabolic stability, and its pharmacokinetic properties.
Influence of Halogenation on Efficacy
Halogenation, the introduction of halogen atoms (such as fluorine, chlorine, bromine, or iodine) into a molecule, is a common strategy in medicinal and agrochemical chemistry to modify biological activity. The this compound molecule already contains a fluorine atom on one of the phenyl rings. nih.govwikipedia.org The influence of halogenation on the efficacy of this compound and its analogues would involve studying how the position, number, and type of halogen atoms affect insecticidal potency. Halogen atoms are highly electronegative and can influence the electronic distribution of the molecule, as well as its lipophilicity and ability to form interactions with biological targets. Halogen-containing pyrethroids, in general, are known for enhanced insecticidal efficacy due to their lipophilic nature, which aids in penetrating the insect cuticle. mdpi.com While specific detailed studies solely on the varying halogenation patterns of this compound analogues were not extensively found, the presence of fluorine in this compound is a notable feature that likely contributes to its activity profile. nih.govwikipedia.org
Exploration of this compound Derivatives for Enhanced Specificity
The exploration of this compound derivatives aims to develop compounds with enhanced specificity towards target pests while minimizing effects on non-target organisms. This involves synthesizing analogues with modifications to the side chains, aromatic rings, or the groups attached to the silicon atom. By systematically altering these parts of the molecule, researchers can investigate how structural changes influence binding affinity to insect-specific targets, metabolic pathways in different organisms, and ultimately, selective toxicity. While this compound itself was developed with lower fish toxicity compared to other pyrethroids, further modifications could potentially lead to derivatives with even greater specificity against particular insect species or groups. nih.govwikipedia.orgresearchgate.net Research into novel derivatives often involves synthesizing a series of related compounds and evaluating their biological activity against target and non-target organisms to establish SARs for specificity. researchgate.net
Environmental Fate and Degradation Research of Silafluofen
Stability Studies in Environmental Matrices
The stability of Silafluofen in different environmental matrices, such as air, water, and soil, is crucial for assessing its potential environmental impact. Studies have investigated its degradation kinetics under various conditions.
Photodegradation Kinetics
This compound has demonstrated chemical stability under sunlight nih.govresearchgate.net. This suggests that direct photodegradation on surfaces exposed to sunlight may not be a primary route of dissipation for this compound. In contrast, some other pyrethroids and pesticides can undergo rapid photodegradation mdpi.comresearchgate.net.
Hydrolytic Stability under Alkaline Conditions
Unlike some other pyrethroids which are ester compounds and decompose easily under alkaline conditions, this compound exhibits chemical stability in alkaline environments nih.govresearchgate.net. The linkage between carbon and silicon atoms in this compound is believed to contribute to its stability when applied to alkaline soils nih.gov. A stability test involving mortar with a water extract pH of 12.8 showed that this compound maintained a high recovery rate of over 90% after 4 weeks of storage at 50 °C, whereas bifenthrin, another pyrethroid, almost completely decomposed within one week under the same conditions nih.gov. This highlights this compound's unusual stability in alkaline media compared to conventional pyrethroids nih.gov.
Persistence in Soil Ecosystems
This compound is reported to have persistent insecticidal properties under field conditions nih.gov. It is described as chemically stable in the soil nih.govresearchgate.net. This stability contributes to its effectiveness as an insecticide and termiticide, particularly in applications like wood protection wikipedia.org. While specific quantitative data on soil half-lives (DT50) for this compound were not consistently available across the search results, its characterization as persistent in soil indicates a slower degradation rate compared to less stable compounds.
Environmental Transport and Distribution Dynamics
The movement and distribution of this compound within the environment are influenced by its physical and chemical properties and its interaction with different substrates.
Leaching and Evaporation Resistances in Treated Substrates
This compound is described as resistant to weathering processes such as leaching and evaporation from treated wood . Its low volatility is noted herts.ac.uk. This resistance to leaching and evaporation suggests that once applied to a substrate, this compound is likely to remain in place rather than being readily transported through soil or volatilizing into the atmosphere . This property is advantageous for its use as a wood preservative and in soil treatments nih.govwikipedia.org.
Comparative Environmental Behavior within Agro-Chemical Classes
This compound's environmental behavior, particularly its stability and toxicity profile, distinguishes it from some other agrochemical classes, notably conventional pyrethroids. While many pyrethroids are known for high fish toxicity and instability in alkaline soils, this compound is characterized by low fish toxicity and chemical stability in alkaline environments and soil nih.govresearchgate.net. This makes this compound unique among pyrethroids and particularly useful in environments where fish toxicity is a concern, such as paddy rice protection nih.govresearchgate.net. The introduction of a silicon atom into the pyrethroid structure is credited with conferring these favorable characteristics researchgate.net. Compared to some organophosphates which can degrade relatively quickly in soil and water, this compound's persistence in soil appears to be higher pic.int.
Table 1: Comparative Environmental Behavior Highlights
| Property | This compound | Conventional Pyrethroids | Some Organophosphates |
| Photodegradation | Stable under sunlight nih.govresearchgate.net | Can undergo rapid photodegradation mdpi.comresearchgate.net | Varies |
| Hydrolytic Stability (Alkaline) | Stable nih.govresearchgate.net | Decompose easily nih.gov | Can be susceptible to alkaline hydrolysis agr.hr |
| Persistence in Soil | Persistent nih.govresearchgate.netnih.gov | Varies (some less persistent) mdpi.com | Can degrade relatively quickly pic.int |
| Fish Toxicity | Low nih.govresearchgate.net | High nih.govresearchgate.net | Highly to moderately toxic pic.int |
| Leaching/Evaporation | Resistant to leaching and evaporation herts.ac.uk | Varies based on properties | Varies based on properties |
Advanced Research in Silafluofen Formulation Science
Development of Innovative Formulation Types
Research into Silafluofen formulations has led to the development of diverse product types beyond traditional solutions, aiming to enhance its delivery and persistence in various matrices. nih.govresearchgate.netmdpi.com
Emulsifiable Concentrate and Oil-Based Formulations
Emulsifiable Concentrate (EC) and oil-based formulations have been widely utilized for this compound, particularly for soil and timber treatments in termite control. nih.govresearchgate.netnih.gov An EC formulation containing 15.0% (w/w) this compound has been developed and used as a termiticide. This formulation is typically diluted with water for application. nih.gov Studies have investigated the influence of EC formulations on the physical properties of the spray fluid, such as viscosity and surface tension, which in turn affect spray characteristics and deposit distribution. cabidigitallibrary.org For example, an EC formulation of a different insecticide significantly increased spray mix viscosity and reduced surface tension compared to water, impacting effective swath width and insecticide deposition on treated surfaces. cabidigitallibrary.org Oil-based suspension concentrates containing agrochemical active substances, including this compound, have also been developed. These formulations can offer stability and, upon dilution with water, form homogeneous spray liquids. google.com Research indicates that oil-based formulations can potentially enhance the bioavailability of solid active ingredients. googleapis.com
Solid Matrix Formulations (e.g., Anti-Termitic Sheets)
Beyond liquid formulations, this compound has been incorporated into solid matrix formulations, such as anti-termitic plastic sheets. nih.govresearchgate.netmdpi.com These sheets are designed to be installed under buildings as a barrier to prevent termite ingress from the ground. nih.govmdpi.com This represents an innovative approach to delivering this compound for long-term protection within a physical matrix, offering a different mode of application compared to sprays or soil drenches. mdpi.com The use of a synthetic matrix as a carrier for termiticides has been explored in other barrier systems as well, demonstrating the potential of solid formulations in pest control. Research also indicates the use of solid formulations like dusts and granules for pest control, highlighting the broader context of solid matrix applications in insecticide delivery. mdpi.com
Compatibility Studies with Co-Formulants and Adjuvants
Compatibility studies are crucial in developing effective and stable this compound formulations. Co-formulants and adjuvants are added to enhance the performance, stability, and application characteristics of pesticide products. azelis.comfytoweb.bepan-europe.info Co-formulants are substances used within a plant protection product or adjuvant that are not active substances, safeners, or synergists, while adjuvants are separate products mixed with a pesticide formulation prior to use to improve its effectiveness or other properties. fytoweb.bepan-europe.infoeuropa.eu Research involves evaluating the interaction of this compound with various inert ingredients to ensure physical and chemical stability of the formulation and optimize its biological activity. google.comnih.gov Studies on other agrochemicals highlight the importance of selecting appropriate co-formulants and adjuvants based on the desired functionality, such as improved wetting, adhesion, humectancy, rainfastness, and shelf life. azelis.com
Synergistic Effects with Fungicides and Other Agrochemicals
Investigations into the synergistic effects of this compound with other agrochemicals, including fungicides, are part of advanced formulation research. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. ekb.eg While specific detailed studies on this compound's synergistic effects with a wide range of fungicides were not extensively detailed in the provided search results, the concept of combining insecticides with fungicides or other active constituents to enhance efficacy and overcome resistance is a known area of research in agrochemistry. ekb.egpollinis.orggoogle.comzalf.depatsnap.comresearchgate.net For instance, studies have shown synergistic interactions between certain insecticides and fungicides in controlling pests and diseases. ekb.egpollinis.orgzalf.deresearchgate.net A patent application mentions a synergistic insecticidal composition containing this compound and etoxazole. patsnap.com Another patent describes a termiticide/preservative containing this compound and hinokitiol, noting a synergistic effect that enhances repellent activity against termites. google.com This indicates that research explores combinations involving this compound to achieve improved performance.
Research on Formulation Efficacy and Longevity
Research on this compound formulations includes rigorous testing to determine their efficacy and longevity under various conditions. Laboratory and field trials are conducted to evaluate how well different formulations control target pests and how long their effectiveness persists after application. nih.govhawaii.eduresearchgate.net For example, laboratory and field tests with this compound-based EC formulations have demonstrated good efficacy as a soil termiticide, suggesting reliable performance in environments with high biological hazard. nih.govnih.gov Laboratory efficacy tests have shown high mortality rates in termites exposed to this compound-treated sand, with effectiveness varying based on concentration. hawaii.edu
Data from laboratory efficacy tests against Coptotermes formosanus termites exposed to this compound-treated sand illustrate the relationship between concentration and mortality/tunneling distance:
| This compound Concentration (ppm) | Termite Mortality (24h) | Tunneling Distance (cm) |
| 10 | Not significant | Reduced |
| 100 | 100% | Greatly reduced, but penetration possible |
| 500 | Not specified (required to prevent complete penetration) | Required to prevent complete penetration |
| 1000 | Not specified (required to limit tunneling) | Limit tunneling to 1 cm or less |
Based on data from search result hawaii.edu.
Field tests have confirmed the long-term effectiveness of this compound in controlling termites. nih.govresearchgate.net For instance, this compound at specific concentrations performed well over five years in preventing underground tunneling of subterranean termites in field tests. nih.gov Studies also investigate the retention of this compound in treated materials, such as wood-based composites, after different impregnation methods, which directly impacts the longevity of the termiticidal effect. researchgate.net Research on the longevity of other insecticide formulations applied to outdoor vegetation has shown residual effects lasting for several weeks to months, influenced by factors like rainfall. plos.org This underscores the importance of formulation in determining the duration of pest control.
Analytical Chemistry Methodologies for Silafluofen Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Silafluofen from complex matrices and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile technique applied to the analysis of this compound, particularly for residue determination. Reverse phase HPLC methods have been developed for the analysis of this compound. sielc.com These methods often utilize mobile phases containing a mixture of acetonitrile (B52724) and water, with modifiers such as phosphoric acid or formic acid, depending on the detection method. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid is typically replaced with formic acid. sielc.com Various reverse phase columns, including octadecylsilyl columns and specialized columns like Newcrom R1, have been successfully employed to separate this compound from co-extractives in samples. sielc.comnl.go.kr
HPLC has been applied to determine this compound residues in agricultural commodities such as rice, apple, pepper, and cabbage. nl.go.kr It has also been used in the analysis of pesticide residues, including this compound, in traditional Chinese medicine oral liquids, often coupled with sample preparation techniques like the modified QuEChERS method. nih.gov Detection of this compound in HPLC is commonly achieved by ultraviolet absorption, for instance, at a wavelength of 226 nm. nl.go.kr HPLC coupled with UV detection (HPLC-UVD) and HPLC-MS have both been used in analytical methods for pesticide residues. kspsjournal.or.kr
Gas Chromatography-Mass Spectrometry (GC-MS) for Residue and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), including GC-MS/MS, is a powerful technique widely used for the analysis of this compound residues and metabolites, especially for compounds that are volatile or can be derivatized to become volatile. GC-MS/MS is frequently employed in multi-residue pesticide analysis in various matrices, including agricultural products like rice and wheat. eurl-pesticides.euresearchgate.net This technique is particularly advantageous for analyzing lipophilic substances and minimizing signal interference from complex sample matrices. tandfonline.com
GC-MS/MS provides highly selective and specific detection of this compound and its potential metabolites. eurl-pesticides.eu Quantification is typically performed using selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, with specific parent and daughter ions monitored for this compound. eurl-pesticides.eu Electron ionization (EI) at 70 eV is a common ionization method used in GC-MS for the confirmation of this compound. nl.go.kr
Validation studies for GC-MS/MS methods applied to this compound in matrices like rice and wheat have reported performance characteristics such as recovery rates and relative standard deviations (RSDr). For this compound in rice and wheat, recovery rates in the range of 63-66% and 69-75%, respectively, have been observed, with low RSDr values (3-14%). eurl-pesticides.eu
The QuEChERS method, a sample preparation approach known for being quick, easy, cheap, efficient, rugged, and safe, is often coupled with GC-MS/MS for the analysis of pesticide residues, including this compound, in food matrices. eurl-pesticides.eu
| Matrix | Spiking Level (mg/kg) | Recovery (%) | RSDr (%) |
| Rice | 0.01 | 63 | 8 |
| Rice | 0.02 | 66 | 12 |
| Rice | 0.1 | 66 | 3 |
| Wheat | 0.01 | 69 | 8 |
| Wheat | 0.02 | 75 | 10 |
| Wheat | 0.1 | 75 | 14 |
Table 1: Recovery and RSDr data for this compound in rice and wheat using GC-MS/MS. eurl-pesticides.eu
LC-MS/MS is also used for multi-residue pesticide analysis and can complement GC-MS/MS, especially for polar or thermolabile pesticides that are difficult to analyze by GC at high temperatures. tandfonline.com While GC-MS/MS is effective for confirming this compound, LC/mass spectrometry (LC/MS) with electrospray ionization has been noted to have limitations in providing sufficient ionization for this compound confirmation in some cases. nl.go.kr
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. acdlabs.comrsc.org It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. NMR enables both the elucidation of species and their subsequent quantification in a mixture. rptu.de
For structural elucidation, various NMR experiments can be employed, including one-dimensional (1D) techniques such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC. acdlabs.com These techniques provide complementary information about the protons, carbons, and their correlations within the this compound molecule, allowing for the assignment of signals and the determination of the complete molecular structure. While specific detailed NMR studies solely focused on the structural elucidation of this compound were not prominently found in the search results, the principles and applications of NMR spectroscopy are directly applicable to confirming the structure of synthesized this compound or identifying its transformation products.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in an organic molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. megalecture.comorgchemboulder.com Different types of bonds and functional groups within a molecule vibrate at characteristic frequencies, leading to unique absorption bands in the IR spectrum. megalecture.comwfu.edulibretexts.org
The IR spectrum of this compound would exhibit absorption bands corresponding to its specific functional groups, such as C-H stretches, C=C stretches (aromatic and aliphatic), C-F stretches (due to the trifluoromethyl group), Si-C stretches, and potentially C-O or C-Cl stretches depending on the specific structure. The region of the IR spectrum above 1300 cm⁻¹ is particularly useful for identifying the presence of specific functional groups, while the region below 1300 cm⁻¹, known as the fingerprint region, is unique to each molecule and can be used for identification by comparison with reference spectra. megalecture.comorgchemboulder.com Although specific IR spectral data for this compound were not detailed in the search results, the principles of IR spectroscopy are directly applicable to identifying the functional groups present in this compound and verifying its structure.
Bioanalytical Approaches in Efficacy and Residue Studies
Bioanalytical approaches involve the analysis of biological samples to determine the presence and concentration of a compound or its metabolites, or to assess its biological activity. These methods can be relevant to studying the efficacy of this compound or determining its residues in biological matrices. Bioanalytical chemistry is a field that encompasses the analysis of biological systems. europa.euresearchgate.netamecj.com
In the context of pesticide research, bioanalytical methods, such as those based on enzyme inhibition, can be used for the determination of pesticide residues. amecj.comamecj.comfao.org These methods often utilize the principle that pesticides can inhibit the activity of certain enzymes, and this inhibition can be measured to quantify the amount of pesticide present. Biosensors incorporating enzymes have been developed for detecting pesticide residues. amecj.comamecj.com Detection in such bioanalytical methods can sometimes be performed using techniques like UV-Vis spectrophotometry. amecj.comamecj.com
Q & A
How can researchers design experiments to assess Silafluofen’s efficacy against target pests while minimizing non-target organism effects?
Methodological Answer:
- Experimental Design: Use a randomized block design with treatment groups (varying this compound concentrations) and controls (untreated or solvent-only groups). Include species-specific bioassays for target pests (e.g., Leptinotarsa decemlineata) and non-target organisms (e.g., Apis mellifera) to quantify selectivity ratios .
- Data Collection: Measure mortality rates, sublethal effects (e.g., fecundity, locomotion), and residue persistence. Validate results using HPLC for chemical stability .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects. Use probit analysis for LD₅₀/LC₅₀ calculations .
Basic vs. Advanced:
- Basic: Focus on dose-response relationships under controlled lab conditions.
- Advanced: Incorporate field trials with ecological modeling to predict non-target exposure pathways .
How should researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare variables such as test species life stages, exposure durations, and environmental conditions (e.g., temperature/pH) .
- Sensitivity Analysis: Identify critical factors influencing toxicity (e.g., enzymatic degradation rates) using multivariate regression .
- Experimental Replication: Repeat conflicting studies under standardized protocols (ISO 11268 for soil organisms) to isolate methodological discrepancies .
Example Table:
| Study | Species | LC₅₀ (ppm) | Temperature (°C) | pH | Reference |
|---|---|---|---|---|---|
| A | E. fetida | 12.3 | 20 | 6.5 | |
| B | E. fetida | 8.7 | 25 | 7.0 |
Advanced Consideration: Use machine learning to model toxicity thresholds across variable ecosystems .
What methodologies ensure reproducibility in synthesizing high-purity this compound for pharmacological studies?
Methodological Answer:
- Synthetic Protocol: Follow IUPAC guidelines for organosilicon compounds, detailing reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., column chromatography) .
- Characterization: Validate purity via NMR (¹H/¹³C), FT-IR, and mass spectrometry. Report retention times and column specifications for HPLC .
- Data Transparency: Share raw spectral data and chromatograms in supplementary materials to enable replication .
Basic vs. Advanced:
- Basic: Optimize yield and purity under ambient conditions.
- Advanced: Explore green chemistry approaches (e.g., solvent-free synthesis) to reduce environmental impact .
What statistical approaches are optimal for analyzing this compound’s dose-response relationships in resistance studies?
Methodological Answer:
- Resistance Ratios: Calculate RR₅₀ values (RR = resistant strain LC₅₀ / susceptible strain LC₅₀) using probit or logit models .
- Time-Series Analysis: Monitor resistance evolution in field populations with generalized linear mixed models (GLMMs) .
- Genomic Validation: Pair statistical results with qPCR data on detoxification gene expression (e.g., cytochrome P450) .
Advanced Consideration: Apply Bayesian inference to predict resistance spread under different application regimes .
How can researchers validate environmental persistence models for this compound in aquatic systems?
Methodological Answer:
- Multi-Method Validation: Compare lab-based half-life data (OECD 309) with field mesocosm studies .
- Sorption Coefficients: Measure log Koc values using batch equilibrium tests and correlate with soil organic matter content .
- Degradation Pathways: Use LC-MS/MS to identify metabolites and assess their ecotoxicity .
Example Workflow:
Lab hydrolysis studies → 2. Field sediment analysis → 3. Computational QSAR modeling .
What strategies address conflicting bioassay results in this compound’s non-target arthropod toxicity?
Methodological Answer:
- Standardized Protocols: Adhere to OECD guidelines (e.g., OECD 213 for honeybees) to reduce variability .
- Cross-Study Harmonization: Use Cohen’s d to quantify effect size differences and identify outlier methodologies .
- Tiered Testing: Progress from lab studies to semi-field trials (e.g., tunnel tests) for ecological relevance .
Advanced Consideration: Integrate transcriptomic data to explain species-specific susceptibility .
How should researchers structure a literature review to identify gaps in this compound’s mode of action studies?
Methodological Answer:
- Search Strategy: Use Boolean operators in PubMed/Web of Science (e.g., "this compound AND (mode of action OR target site)") .
- Critical Appraisal: Apply PRISMA criteria to screen studies for mechanistic depth (e.g., receptor-binding assays vs. phenotypic observations) .
- Gap Analysis: Map known targets (e.g., acetylcholinesterase isoforms) against understudied pathways (e.g., neuropeptide signaling) .
Basic vs. Advanced:
- Basic: Summarize existing findings.
- Advanced: Propose hypotheses for novel targets using structural docking simulations .
What experimental controls are essential for assessing this compound’s photodegradation in agricultural settings?
Methodological Answer:
- Light Sources: Simulate solar radiation using xenon-arc lamps with AM1.5 filters .
- Control Groups: Include dark controls (no UV exposure) and matrix controls (soil/water without this compound) .
- Analytical Controls: Spike samples with deuterated internal standards to correct for recovery rates .
Data Reporting: Provide irradiance levels (W/m²) and spectral outputs in supplementary materials .
How can researchers optimize HPLC parameters for quantifying this compound residues in complex matrices?
Methodological Answer:
- Column Selection: Test C18, phenyl, and HILIC columns to maximize resolution .
- Mobile Phase Optimization: Adjust acetonitrile/water ratios and pH (e.g., 0.1% formic acid) to enhance peak symmetry .
- Validation: Calculate LOD/LOQ via calibration curves (R² ≥ 0.99) and assess matrix effects using post-column infusion .
Advanced Consideration: Couple with tandem mass spectrometry (LC-MS/MS) for confirmatory analysis .
What interdisciplinary approaches enhance predictive models for this compound’s field efficacy?
Methodological Answer:
- Data Integration: Combine lab bioassays, weather data, and GIS maps of pest distributions .
- Machine Learning: Train neural networks on historical efficacy data to forecast regional performance .
- Stakeholder Feedback: Validate models with farmer-reported pest pressure and application records .
Example Output: Risk maps predicting efficacy decline due to resistance hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
